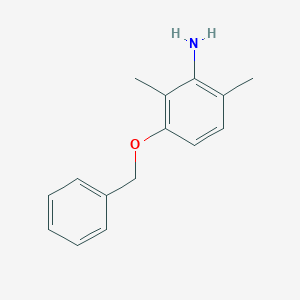

2,6-Dimethyl-3-(phenylmethoxy)-aniline

Descripción general

Descripción

2,6-Dimethyl-3-(phenylmethoxy)-aniline is a chemical compound that belongs to the family of anilines. It is commonly known as DMPA and is widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.

Aplicaciones Científicas De Investigación

Synthesis of Cyclization Products

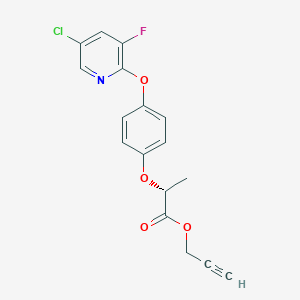

This compound can be used in the synthesis of cyclization products. For instance, it has been used in the cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This process led to the isolation of a new, unexpected compound, which was then characterized and used in subsequent steps to yield a new product .

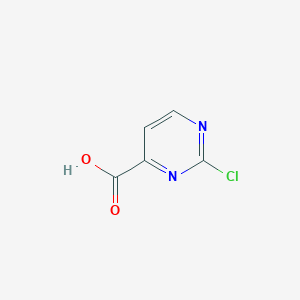

Inhibitor of Salicylate Synthase

The compound has been studied as a potential inhibitor of the salicylate synthase from M. tuberculosis . This research is part of ongoing studies on chromane derivatives as inhibitors of this enzyme .

Synthesis of Liquid-Crystalline Compounds

“3-(Benzyloxy)-2,6-dimethylaniline” can be used in the synthesis of new liquid-crystalline compounds . These compounds have been investigated for their mesomorphic properties, which are influenced by the length of the terminal alkyloxy chain .

Drug Development

This compound is a versatile chemical that can be used in various scientific research applications, including drug development. Its intricate structure allows for diverse applications, making it a valuable asset in the realm of scientific exploration.

Enzyme Studies

The compound can also be used in enzyme studies. Its unique structure can interact with various enzymes, providing valuable insights into their functions and mechanisms.

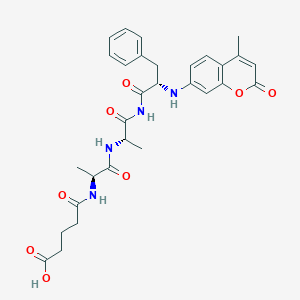

Peptide Synthesis

“3-(Benzyloxy)-2,6-dimethylaniline” can be used in peptide synthesis. Peptides are crucial in biological research and pharmaceutical development, and this compound can aid in the synthesis of complex peptides.

Synthesis of Fragrance and Flavoring Agents

Material Science

The compound can be used in the development of new materials . For instance, it has been used in the synthesis of new liquid-crystalline compounds, which have potential applications in material science .

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds often participate in reactions involving free radicals . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Mode of Action

Based on the general behavior of benzylic compounds, it can be inferred that this compound might interact with its targets through free radical mechanisms . The compound could potentially undergo oxidation and reduction reactions at the benzylic position .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions could potentially affect various biochemical pathways.

Result of Action

It’s known that reactions involving benzylic compounds can lead to various molecular transformations, such as the formation of new carbon-carbon bonds .

Action Environment

It’s known that the reactivity of benzylic compounds can be influenced by various factors, including temperature, solvent, and the presence of catalysts .

Propiedades

IUPAC Name |

2,6-dimethyl-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQUVMDZUGZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2,6-dimethylaniline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

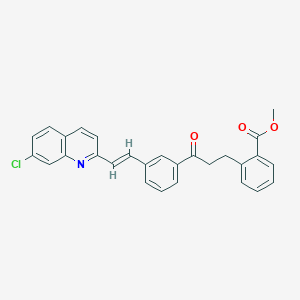

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)